4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C25H22N6O2 . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-methylbenzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include:
- 4-methylbenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 4-methylbenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone .
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications
Properties
CAS No. |
478252-63-0 |
---|---|
Molecular Formula |
C25H22N6O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-methyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H22N6O2/c1-16-10-12-17(13-11-16)14-26-29-24-27-22-21(23(32)28-25(33)30(22)2)31(24)15-19-8-5-7-18-6-3-4-9-20(18)19/h3-14H,15H2,1-2H3,(H,27,29)(H,28,32,33)/b26-14+ |
InChI Key |
PTAWCHSPZCKRLO-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C |
Origin of Product |
United States |
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